![molecular formula C20H21NO4 B12336720 Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- (9CI) is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring. This specific compound features multiple methoxy groups and a deuterated methoxy group, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives often involves several key methods:
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives in the presence of dehydrating agents like phosphorus oxychloride.
Pictet-Spengler Reaction: This method involves the condensation of β-arylethylamines with aldehydes, followed by cyclization in the presence of acids.
Industrial Production Methods
Industrial production of isoquinoline derivatives typically involves the extraction from coal tar or the use of catalytic processes to achieve high yields. The methods mentioned above can be scaled up for industrial applications, with modifications to optimize reaction conditions and yields.
化学反応の分析
Types of Reactions
Isoquinoline derivatives, including Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-, undergo various chemical reactions:
Reduction: Catalytic hydrogenation can reduce isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic aromatic substitution reactions occur primarily at the 5- and 8-positions of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in neutral or alkaline conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Strong acids like sulfuric acid for protonation, followed by nucleophiles for substitution.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
Isoquinoline derivatives have a wide range of applications in scientific research:
作用機序
The mechanism of action of isoquinoline derivatives involves interaction with various molecular targets and pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes like monoamine oxidase, affecting neurotransmitter levels.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: Isoquinoline derivatives can bind to receptors, modulating signal transduction pathways.
類似化合物との比較
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- can be compared with other isoquinoline derivatives:
Isoquinoline: The parent compound, simpler in structure but less specific in its applications.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Berberine: Another isoquinoline alkaloid with significant antimicrobial and anti-inflammatory activities.
Conclusion
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- is a unique and versatile compound with significant potential in various fields of scientific research and industrial applications. Its complex structure and diverse reactivity make it a valuable subject of study in organic chemistry and related disciplines.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(trideuteriomethoxy)isoquinoline |
InChI |
InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3/i4D3 |
InChIキー |
XQYZDYMELSJDRZ-GKOSEXJESA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
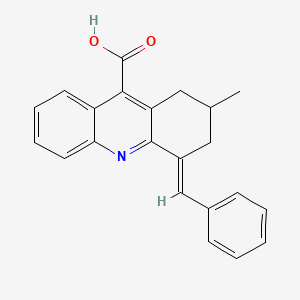

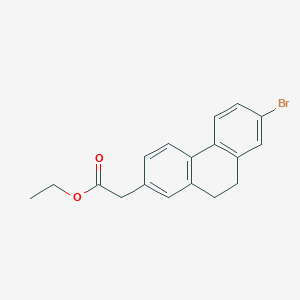
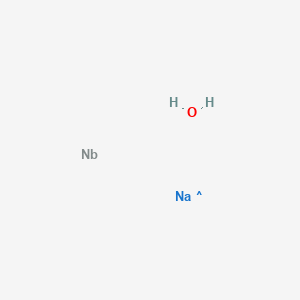

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

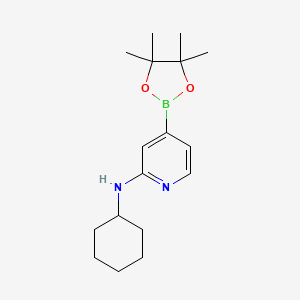
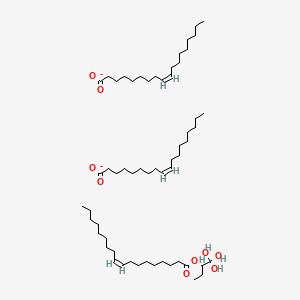
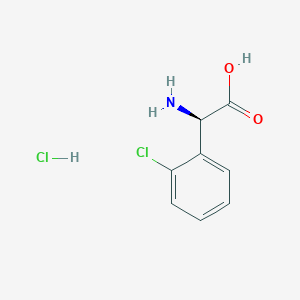
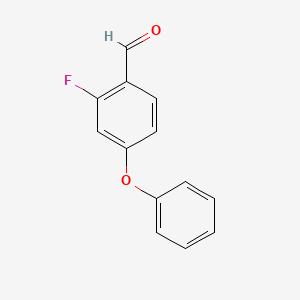
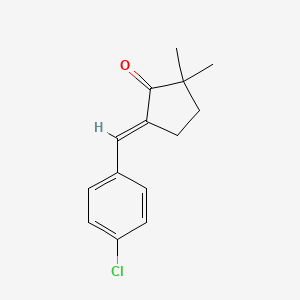
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)
